
4-Methyl-2-(o-tolyl)pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(o-tolyl)pyrrole is an aromatic heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered rings containing one nitrogen atom This specific compound is characterized by the presence of a methyl group at the 4-position and an ortho-tolyl group at the 2-position of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(o-tolyl)pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. For this compound, the reaction typically involves the use of 2,5-hexanedione and o-toluidine under acidic conditions .
Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines. This reaction can be catalyzed by various metal catalysts, such as iron(III) chloride, to yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr synthesis due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and purity of the product. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
4-Methyl-2-(o-tolyl)pyrrole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.
Common Reagents and Conditions
Oxidation: Copper(II) catalysts and molecular oxygen are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylates and pyrrole-2-carboxamides.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophilic reagent used.
科学的研究の応用
4-Methyl-2-(o-tolyl)pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of biological processes involving pyrrole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-2-(o-tolyl)pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
Similar Compounds
Pyrrole: The parent compound of the pyrrole family, lacking the methyl and o-tolyl substituents.
2-Methylpyrrole: A pyrrole derivative with a methyl group at the 2-position.
2-Phenylpyrrole: A pyrrole derivative with a phenyl group at the 2-position.
Uniqueness
4-Methyl-2-(o-tolyl)pyrrole is unique due to the presence of both a methyl group and an ortho-tolyl group, which confer distinct chemical properties and reactivity compared to other pyrrole derivatives. These structural features make it a valuable compound for various applications in research and industry .
特性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
4-methyl-2-(2-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-7-12(13-8-9)11-6-4-3-5-10(11)2/h3-8,13H,1-2H3 |
InChIキー |
QGPMIVVQQKIKPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC(=CN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


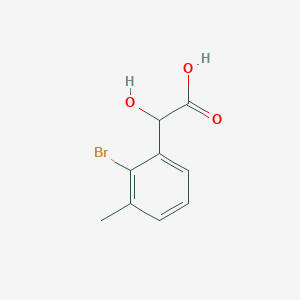
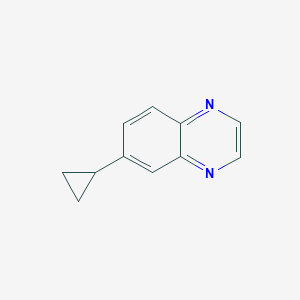
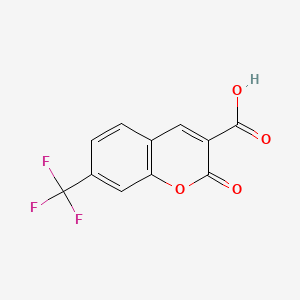
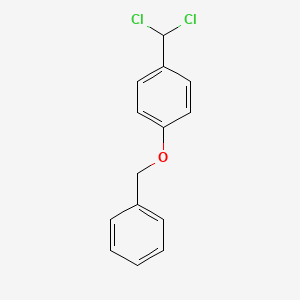
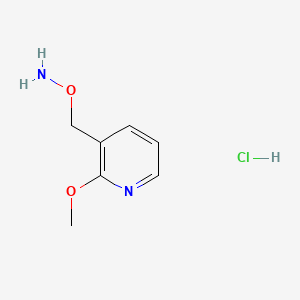

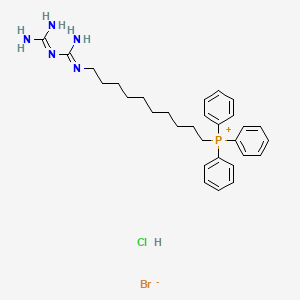


![8-(4-Chlorophenyl)-3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13702356.png)
![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)

![(S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide](/img/structure/B13702384.png)

